molecular formula C23H19ClN2O4 B12052968 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-chloropyridin-4-yl)propanoic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-chloropyridin-4-yl)propanoic acid

Cat. No.: B12052968
M. Wt: 422.9 g/mol
InChI Key: QIUBOGQEEPYLOR-FQEVSTJZSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-chloropyridin-4-yl)propanoic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, a chloropyridine moiety, and a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-chloropyridin-4-yl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Fmoc Protection: The amino group of the starting material is protected using the Fmoc group, which is introduced through a reaction with Fmoc-Cl in the presence of a base such as triethylamine.

    Chloropyridine Introduction: The chloropyridine moiety is introduced through a nucleophilic substitution reaction, where the appropriate pyridine derivative reacts with the protected intermediate.

    Coupling Reaction: The final step involves coupling the protected intermediate with a propanoic acid derivative under peptide coupling conditions, using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-chloropyridin-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to remove protecting groups or reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to modify the chloropyridine moiety or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected or reduced forms of the compound.

Scientific Research Applications

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-chloropyridin-4-yl)propanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in peptide synthesis due to the presence of the Fmoc protecting group.

    Biology: The compound can be employed in the study of enzyme-substrate interactions and protein-ligand binding studies.

    Industry: The compound can be used in the development of new materials or as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-chloropyridin-4-yl)propanoic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the Fmoc group allows for selective deprotection and subsequent reactions, making it a valuable tool in peptide synthesis and other biochemical applications.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-bromopyridin-4-yl)propanoic acid: Similar structure but with a bromine atom instead of chlorine.

    (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluoropyridin-4-yl)propanoic acid: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

The uniqueness of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-chloropyridin-4-yl)propanoic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloropyridine moiety, in particular, can influence its interactions with biological targets and its overall stability.

Properties

Molecular Formula

C23H19ClN2O4

Molecular Weight

422.9 g/mol

IUPAC Name

(2S)-3-(2-chloropyridin-4-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C23H19ClN2O4/c24-21-12-14(9-10-25-21)11-20(22(27)28)26-23(29)30-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,12,19-20H,11,13H2,(H,26,29)(H,27,28)/t20-/m0/s1

InChI Key

QIUBOGQEEPYLOR-FQEVSTJZSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=NC=C4)Cl)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=NC=C4)Cl)C(=O)O

Origin of Product

United States

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